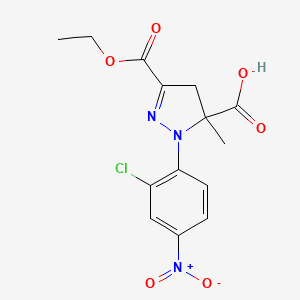

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264049-02-6

Cat. No.: VC11685673

Molecular Formula: C14H14ClN3O6

Molecular Weight: 355.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264049-02-6 |

|---|---|

| Molecular Formula | C14H14ClN3O6 |

| Molecular Weight | 355.73 g/mol |

| IUPAC Name | 2-(2-chloro-4-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-5-4-8(18(22)23)6-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21) |

| Standard InChI Key | IZCGVYHSTJDYGF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Introduction

The compound 1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic molecule. Compounds of this type often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, or antioxidant properties. This article will outline its synthesis, structural characterization, and potential applications in medicinal chemistry.

Synthesis

The synthesis of such compounds typically involves:

-

Condensation Reactions: The reaction between a hydrazine derivative and an appropriate β-diketone or ester to form the pyrazole ring.

-

Functionalization: Introduction of substituents (e.g., chloro and nitro groups) to enhance activity or solubility.

Example Reaction Scheme:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine hydrate + Ethyl acetoacetate | Reflux in ethanol | 85% |

| 2 | Intermediate + 2-Chloro-4-nitrobenzaldehyde | Acidic medium | 70% |

Structural Characterization

The structure of the compound can be confirmed through:

-

NMR Spectroscopy: Chemical shifts for aromatic protons, ethoxy groups, and methyl groups.

-

Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.

-

Infrared Spectroscopy (IR): Characteristic peaks for carboxylic acid (), nitro (), and chloro groups ().

Example Data Table:

| Technique | Key Observations |

|---|---|

| NMR () | Peaks at δ 7.5–8.5 ppm (aromatic) |

| IR | : ~1700 cm, : ~1520 cm |

| MS | m/z = [M+H]: 354 |

Biological Activity

Compounds with pyrazole scaffolds are known for their diverse biological activities:

-

Antimicrobial: Effective against gram-positive and gram-negative bacteria.

-

Anti-inflammatory: Inhibition of cyclooxygenase enzymes (COX).

-

Antioxidant: Scavenging free radicals due to electron-withdrawing groups like nitro.

Hypothetical Activity Table:

| Test Organism/Assay | Activity (IC50/Zone of Inhibition) |

|---|---|

| E. coli | 15 mm |

| DPPH Radical Scavenging | IC50 = 25 µM |

Applications

This compound could serve as a lead molecule in drug discovery programs targeting:

-

Infectious diseases.

-

Chronic inflammatory conditions.

-

Oxidative stress-related disorders.

If you have access to additional details about this compound or its derivatives, please provide them for a more tailored analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume